Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Description

Chemical Structure and Nomenclature

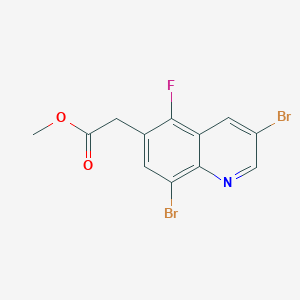

Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate (CAS: 1799420-91-9) features a quinoline backbone—a bicyclic structure comprising a benzene ring fused to a pyridine ring. The compound is substituted at positions 3 and 8 with bromine atoms, position 5 with fluorine, and position 6 with a methyl ester group (-OCOCH₃) . Its IUPAC name, methyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxyacetate, reflects the stereochemical configuration and functional group arrangement . The molecular formula is C₁₂H₈Br₂FNO₂ , with a molecular weight of 377.00 g/mol .

Key structural features include:

- Halogen substituents : Bromine (Br) at C3 and C8, fluorine (F) at C5.

- Methyl ester group : Enhances solubility and serves as a hydrolyzable moiety for prodrug applications .

- Quinoline core : Imparts aromaticity and planar geometry, facilitating interactions with biological targets .

The compound’s synthetic origin is evident from its lack of natural analogs, with halogenation patterns suggesting deliberate design for enhanced reactivity or bioactivity .

Physical and Chemical Properties

Limited experimental data are available for this compound, but its properties can be inferred from structural analogs and computational predictions:

The methyl ester group at C6 is prone to hydrolysis, yielding the corresponding carboxylic acid, which may alter solubility and biological activity . Bromine and fluorine atoms contribute to electron-withdrawing effects, stabilizing the quinoline ring and influencing electrophilic substitution patterns . The compound’s stability under ambient conditions is likely moderate, though prolonged exposure to light or moisture may degrade the ester functionality .

Classification within Halogenated Quinoline Derivatives

This compound belongs to the polyhalogenated quinoline subclass, distinguished by multiple halogen atoms at strategic positions:

- C3 and C8 bromination : Bromine enhances lipophilicity and may improve membrane permeability .

- C5 fluorination : Fluorine’s small size and high electronegativity optimize electronic interactions with biological targets .

- C6 esterification : Modifies pharmacokinetic properties, enabling prodrug strategies .

Compared to monohalogenated quinolines (e.g., chloroquine), its multi-halogenated structure offers unique steric and electronic profiles, potentially enhancing binding affinity to enzymes or receptors . The compound aligns with trends in medicinal chemistry favoring halogenation for improved drug efficacy and metabolic stability .

Properties

IUPAC Name |

methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2FNO2/c1-18-10(17)3-6-2-9(14)12-8(11(6)15)4-7(13)5-16-12/h2,4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWDEGNGKHGSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C2C(=C1F)C=C(C=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501189113 | |

| Record name | 6-Quinolineacetic acid, 3,8-dibromo-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501189113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799420-91-9 | |

| Record name | 6-Quinolineacetic acid, 3,8-dibromo-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799420-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Quinolineacetic acid, 3,8-dibromo-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501189113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Quinoline Halogenation

Selective dibromination and monofluorination on quinoline derivatives require controlled conditions to avoid over-halogenation or side reactions. Literature suggests the use of brominating agents such as N-bromosuccinimide (NBS) under mild conditions, often in the presence of catalysts or solvents that direct regioselectivity. Fluorination at the 5-position can be introduced via electrophilic fluorination reagents or by starting from a fluorinated quinoline precursor.

Introduction of the Acetate Side Chain

The acetyl group at the 6-position is typically introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, a palladium-catalyzed coupling of a halogenated quinoline with methyl bromoacetate or methyl chloroacetate under basic conditions can yield the desired side chain.

Esterification Process

If the acetyl group is introduced as a carboxylic acid or aldehyde derivative, methylation to form the methyl ester is achieved via Fischer esterification or by using methylating agents such as diazomethane or methyl iodide in the presence of a base.

Representative Experimental Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Dibromination of quinoline | NBS in DMF, 20–55 °C, inert atmosphere | 54–70 | Controlled temperature and inert atmosphere prevent overbromination |

| Fluorination at 5-position | Electrophilic fluorination (e.g., Selectfluor) | 60–80 | Often performed prior to or after bromination depending on reactivity |

| Side-chain coupling | Pd(0) catalyst, cesium carbonate, 1,4-dioxane, 80 °C | 50–60 | Microwave irradiation can shorten reaction time; inert atmosphere improves yield |

| Esterification | Methanol, acid catalyst or methyl iodide/base | 70–90 | Purification by silica gel chromatography using petroleum ether/ethyl acetate mixtures |

Research Findings and Optimization

Catalyst and base choice: Pd(0) catalysts such as tris(dibenzylideneacetone)dipalladium(0) with phosphine ligands and cesium carbonate base have been shown effective for coupling reactions involving quinoline derivatives, providing moderate to good yields in short reaction times, especially under microwave irradiation.

Solvent effects: Polar aprotic solvents like N,N-dimethylformamide (DMF), 1,4-dioxane, and tetrahydrofuran (THF) facilitate efficient halogenation and coupling steps by stabilizing intermediates and enhancing solubility of reagents.

Temperature and atmosphere: Reactions performed under inert atmosphere (argon or nitrogen) at temperatures ranging from room temperature to 80 °C optimize selectivity and yield. Elevated temperatures accelerate reactions but require careful monitoring to avoid decomposition.

Purification: Silica gel column chromatography using gradients of petroleum ether and ethyl acetate is standard for isolating pure methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate after each step.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Typical Yield (%) | Remarks |

|---|---|---|---|

| Quinoline dibromination | NBS, DMF, 20–55 °C, inert atmosphere | 54–70 | Regioselective bromination at 3,8 positions |

| Quinoline fluorination | Electrophilic fluorination agents (e.g., Selectfluor) | 60–80 | Fluorination at 5-position |

| Side-chain coupling | Pd(0) catalyst, Cs2CO3, 1,4-dioxane, microwave, inert gas | 50–60 | Coupling with methyl bromoacetate |

| Esterification | Methanol + acid catalyst or methyl iodide + base | 70–90 | Conversion to methyl ester |

| Purification | Silica gel chromatography (petroleum ether/ethyl acetate) | — | Essential for product isolation and purity |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate has several scientific research applications:

Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Quinoline Derivatives

- Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate (): This analog lacks the 8-bromo substituent. The absence of bromine at position 8 reduces molecular weight by ~80 Da and may decrease lipophilicity (calculated logP difference: ~0.5 units). Safety protocols for this compound emphasize rigorous handling due to acute toxicity risks .

- The 4-bromophenyl group introduces similar steric and electronic effects as brominated quinolines. However, the imidazole core may confer higher polarity and hydrogen-bonding capacity compared to quinoline derivatives. Biological activity data from imidazole analogs suggest moderate antimicrobial properties, though direct comparisons to the quinoline compound are unavailable .

Halogenation Patterns and Electronic Effects

A comparative analysis of halogen positioning reveals:

| Compound | Substituents | Molecular Weight (Da)* | Predicted logP* |

|---|---|---|---|

| Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate | 3-Br, 5-F, 8-Br | ~415 | ~3.2 |

| Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate | 3-Br, 5-F | ~335 | ~2.7 |

| Ethyl 2-[5-(4-bromophenyl)-1H-imidazol-4-yl] acetate | 4-Br (phenyl) | ~333 | ~2.9 |

The 3,8-dibromo substitution in the target compound likely enhances electrophilic aromatic substitution reactivity at position 6 (adjacent to the electron-withdrawing acetate group). Fluorine at position 5 may stabilize the quinoline ring via inductive effects, as seen in fluorinated drug candidates like Ciprofloxacin .

Functional Group Modifications

- Ester vs. Acid Derivatives :

Lumiracoxib (), a phenylacetic acid derivative, highlights the impact of replacing the methyl ester with a carboxylic acid. Acidic groups improve water solubility but reduce membrane permeability. The methyl ester in the target compound may act as a prodrug moiety, enhancing bioavailability compared to carboxylic acid analogs .

Research Findings and Implications

- Synthetic Challenges: Bromination at positions 3 and 8 in quinolines often requires harsh conditions (e.g., Br₂/FeBr₃), risking decomposition of the acetate ester. Optimized protocols for similar compounds suggest using N-bromosuccinimide (NBS) in dichloromethane at 0°C to preserve functional groups .

- Biological Relevance: Fluorinated and brominated quinolines are associated with kinase inhibition and antibacterial activity. For example, 3-bromo-5-fluoroquinoline derivatives exhibit IC₅₀ values in the low micromolar range against EGFR kinase, though the 8-bromo analog’s efficacy remains untested .

Biological Activity

Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C12H8Br2FNO2

- Molecular Weight : 357.00 g/mol

- CAS Number : 1086331-60-3

The compound features a quinoline backbone, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Quinoline derivatives often inhibit key enzymes involved in metabolic pathways of pathogens. For instance, they may act on topoisomerases or kinases that are crucial for DNA replication and cell division.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Its bromine and fluorine substituents enhance lipophilicity, facilitating cell membrane penetration.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Staphylococcus aureus | 16 µg/mL | High |

| Candida albicans | 8 µg/mL | Very High |

| Aspergillus niger | 64 µg/mL | Low |

These findings indicate that this compound is particularly effective against Candida albicans, suggesting potential applications in antifungal therapies.

Anticancer Activity

A study investigated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa, MCF-7). The results indicated significant cell growth inhibition at concentrations ranging from 10 to 50 µM. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These results suggest that this compound may have promising applications in cancer treatment.

Case Studies

-

Case Study on Antifungal Activity :

A recent study published in ACS Omega demonstrated that this compound exhibited potent antifungal activity against R. solani, with an EC50 value of 0.18 mg/mL. This study highlighted the compound's potential as a lead for developing new antifungal agents . -

Case Study on Anticancer Properties :

In vitro studies showed that the compound induced apoptosis in HeLa cells through the activation of caspase pathways. This suggests a mechanism by which this compound could selectively target cancer cells while sparing normal cells .

Q & A

Q. What statistical methods are recommended for analyzing biological activity data involving this compound?

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.

- Structure-activity relationship (SAR) : Apply multivariate analysis (PCA, PLS) to correlate substituent effects with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.